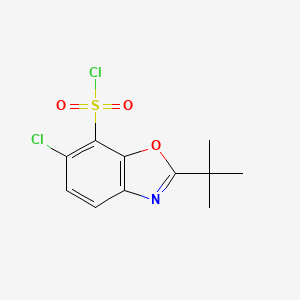

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride

Description

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride is a chemical compound with the molecular formula C11H11Cl2NO3S It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Properties

IUPAC Name |

2-tert-butyl-6-chloro-1,3-benzoxazole-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO3S/c1-11(2,3)10-14-7-5-4-6(12)9(8(7)17-10)18(13,15)16/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWBGGZXVDIAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634249 | |

| Record name | 2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361392-60-1 | |

| Record name | 2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride typically involves the following steps:

-

Formation of Benzoxazole Ring: : The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through a cyclization process, resulting in the formation of the benzoxazole ring.

-

Introduction of Tert-butyl and Chlorine Groups: : The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides. The chlorine atom can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

-

Sulfonylation: : The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the benzoxazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride undergoes various chemical reactions, including:

-

Substitution Reactions: : The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

-

Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

-

Hydrolysis: : The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions.

Hydrolysis: Hydrolysis reactions are typically carried out in aqueous acidic or basic conditions.

Major Products Formed

Substitution Reactions: The major products are substituted benzoxazole derivatives.

Oxidation and Reduction Reactions: The major products are oxidized or reduced derivatives of the original compound.

Hydrolysis: The major product is the corresponding sulfonic acid derivative.

Scientific Research Applications

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic synthesis.

Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of the target molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2-Tert-butylbenzoxazole-7-sulfonyl chloride

- 6-Chlorobenzoxazole-7-sulfonyl chloride

- 2-Tert-butyl-6-chlorobenzoxazole

Comparison

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride is unique due to the presence of both tert-butyl and chlorine substituents on the benzoxazole ring, as well as the sulfonyl chloride group. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry. In comparison, similar compounds may lack one or more of these functional groups, resulting in different chemical behavior and applications.

Biological Activity

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride is a chemical compound known for its diverse applications in organic synthesis and biological research. This compound, characterized by its unique structural features, has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁Cl₂NO₃S. The compound features a benzoxazole ring with a tert-butyl group, a chlorine atom, and a sulfonyl chloride group attached. These functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophilic sites in biological molecules such as proteins and nucleic acids, leading to modifications that affect their function. The specific molecular targets and pathways involved depend on the context of its application in biological systems.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In a study examining related compounds, it was found that many benzoxazole derivatives displayed selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans. The structure–activity relationship established in these studies suggests that modifications to the benzoxazole framework can enhance antimicrobial efficacy .

| Compound | Activity Type | MIC (µg/ml) | Reference |

|---|---|---|---|

| This compound | Antibacterial | Not specified | |

| 5-Ethylsulphonyl-2-benzoxazoles | Antifungal | 250 - 7.81 |

Anticancer Properties

Benzoxazole derivatives have also been investigated for their anticancer potential. Some studies report that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. These findings highlight the potential of benzoxazole derivatives as candidates for further development into anticancer agents .

| Cell Line | Compound Tested | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MCF-7 | Benzoxazole Derivatives | Not specified | |

| A549 | Benzoxazole Derivatives | Not specified |

Study on Antimicrobial Activity

In a comparative study, various benzoxazole derivatives were synthesized and tested for their antimicrobial activity against both bacterial and fungal strains. The results demonstrated that while some compounds had limited antibacterial effects, they showed significant antifungal activity, indicating the potential for therapeutic applications in treating fungal infections .

Study on Anticancer Activity

Another significant study focused on the cytotoxic effects of benzoxazole derivatives on cancer cell lines. The results indicated that certain modifications to the benzoxazole structure enhanced the selectivity towards cancer cells over normal cells, suggesting a promising avenue for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.